2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
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Overview
Description
2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds known as chromenes. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
The synthesis of 2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves a multi-component reaction (MCR) strategy. One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes. The use of environmentally benign catalysts and reagents is emphasized to ensure sustainable production practices.
Chemical Reactions Analysis
2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenoxy groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Industry: The compound’s unique structural features make it a valuable candidate for the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . Additionally, it may interfere with the synthesis of nucleic acids and proteins, further contributing to its biological effects.
Comparison with Similar Compounds
2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also possess diverse biological activities and are used in various therapeutic applications.
Properties
IUPAC Name |
2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-14-7-9-15(10-8-14)27-16-4-1-3-13(11-16)20-17(12-24)22(25)28-19-6-2-5-18(26)21(19)20/h1,3-4,7-11,20H,2,5-6,25H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYMUOKESAWAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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